molecular formula C10H14O2 B1590303 1-(3-Methylphenoxy)-2-propanol CAS No. 4317-62-8

1-(3-Methylphenoxy)-2-propanol

Cat. No.: B1590303
CAS No.: 4317-62-8
M. Wt: 166.22 g/mol
InChI Key: DKTVQFUMIUPSGI-UHFFFAOYSA-N
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Description

1-(3-Methylphenoxy)-2-propanol is an organic compound that belongs to the class of phenoxypropanols It is characterized by the presence of a phenoxy group attached to a propanol backbone

Scientific Research Applications

1-(3-Methylphenoxy)-2-propanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylphenoxy)-2-propanol can be synthesized through the reaction of 3-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The general reaction scheme is as follows: [ \text{3-Methylphenol} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as mixing, heating, and purification to ensure the high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenoxy)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Formation of 1-(3-Methylphenoxy)-2-propanone.

    Reduction: Formation of this compound.

    Substitution: Formation of substituted phenoxypropanols, depending on the electrophile used.

Comparison with Similar Compounds

    1-(4-Methylphenoxy)-2-propanol: Similar structure but with the methyl group in the para position.

    1-(2-Methylphenoxy)-2-propanol: Similar structure but with the methyl group in the ortho position.

    1-(3-Ethylphenoxy)-2-propanol: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: 1-(3-Methylphenoxy)-2-propanol is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group on the propanol backbone also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

1-(3-methylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8-4-3-5-10(6-8)12-7-9(2)11/h3-6,9,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTVQFUMIUPSGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495687
Record name 1-(3-Methylphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4317-62-8
Record name 1-(3-Methylphenoxy)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4317-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methylphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4317-62-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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